molecular formula C12H8Cl2OSe B14646658 Benzene, 1,1'-seleninylbis[4-chloro- CAS No. 51517-22-7

Benzene, 1,1'-seleninylbis[4-chloro-

Cat. No.: B14646658
CAS No.: 51517-22-7
M. Wt: 318.1 g/mol
InChI Key: RWAZHGCKYYGQJA-UHFFFAOYSA-N
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Description

However, extensive data exists for its sulfur analog, 1,1'-sulfinylbis[4-chlorobenzene] (CAS 3085-42-5), which serves as the focus of this analysis.

1,1'-Sulfinylbis[4-chlorobenzene] is a sulfoxide derivative featuring two para-chlorophenyl groups connected by a sulfinyl (S=O) bridge. Its molecular formula is C₁₂H₈Cl₂OS, with a molecular weight of 263.16 g/mol . Key identifiers include:

  • IUPAC Name: 1,1′-Sulfinylbis[4-chlorobenzene]
  • Canonical SMILES: O=S(C₁=CC=C(Cl)C=C₁)C₂=CC=C(Cl)C=C₂
  • Synonyms: Bis(p-chlorophenyl) sulfoxide, 4,4′-Dichlorodiphenyl sulfoxide

This compound is characterized by its polar sulfinyl group, which influences solubility and reactivity.

Properties

CAS No.

51517-22-7

Molecular Formula

C12H8Cl2OSe

Molecular Weight

318.1 g/mol

IUPAC Name

1-chloro-4-(4-chlorophenyl)seleninylbenzene

InChI

InChI=1S/C12H8Cl2OSe/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H

InChI Key

RWAZHGCKYYGQJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1Cl)[Se](=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-seleninylbis[4-chloro-] typically involves the reaction of chlorobenzene with selenium dioxide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of Benzene, 1,1’-seleninylbis[4-chloro-] follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzene, 1,1’-seleninylbis[4-chloro-] has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: The compound is studied for its potential antioxidant properties and its role in redox biology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzene, 1,1’-seleninylbis[4-chloro-] exerts its effects involves the interaction of the seleninyl group with various molecular targets. The seleninyl group can undergo redox reactions, influencing cellular redox balance and modulating the activity of redox-sensitive enzymes and proteins. This can lead to changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

The central bridging group critically determines physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Bridged Chlorobenzene Compounds
Compound Name Bridge Group Molecular Formula Molecular Weight (g/mol) CAS RN Melting Point (°C) Key Properties/Applications
1,1′-Sulfinylbis[4-chlorobenzene] S=O (sulfinyl) C₁₂H₈Cl₂OS 263.16 3085-42-5 Not reported Polar, oxidation intermediate
1,1′-Sulfonylbis[4-chlorobenzene] SO₂ (sulfonyl) C₁₂H₈Cl₂O₂S 287.16 80-07-9 Not reported Higher polarity, polymer precursor
4,4′-DDT CCl₃-CH (ethylidene) C₁₄H₉Cl₅ 354.49 50-29-3 108–110 Pesticide, persistent organic pollutant
1,2-Bis(4-chlorophenyl)ethane CH₂-CH₂ (ethane) C₁₄H₁₂Cl₂ 251.15 1081-07-0 98–100 Nonpolar, structural analog
1,1′-(2-Nitropropylidene)bis[4-chloro] NO₂-C(CH₃)₂ C₁₅H₁₃Cl₂NO₂ 310.18 117-27-1 82 (ΔfusH = 21.39 kJ/mol) Nitro group enhances reactivity

Impact of Bridging Groups on Properties

  • Polarity and Solubility: The sulfinyl (S=O) and sulfonyl (SO₂) bridges increase polarity compared to nonpolar ethane or ethylidene bridges. Sulfonyl derivatives exhibit higher thermal stability and are used in high-performance polymers . DDT’s trichloroethylidene group contributes to lipophilicity, enabling bioaccumulation in fatty tissues .
  • Reactivity: Sulfoxides (S=O) are susceptible to further oxidation to sulfones (SO₂), while sulfones are more chemically inert . Nitropropylidene bridges (NO₂-C(CH₃)₂) introduce explosive or redox-active characteristics, as seen in agricultural chemicals .
  • Biological Activity: DDT’s mechanism as a sodium channel disruptor in insects is well-documented . Ethane-linked analogs (e.g., 1,2-bis(4-chlorophenyl)ethane) lack significant bioactivity due to their nonpolar structure .

Thermodynamic and Spectroscopic Data

  • Melting Points: DDT and its analogs (e.g., 4,4′-DDD, 4,4′-DDE) exhibit higher melting points (>100°C) due to symmetrical chlorination . The nitropropylidene derivative melts at 82°C, with a notable enthalpy of fusion (ΔfusH = 21.39 kJ/mol) .
  • Chromatographic Behavior :

    • Sulfinyl and sulfonyl compounds show distinct retention times in gas chromatography due to polarity differences .

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